6-Hydroxy Buspirone-d8

描述

6-Hydroxy Buspirone-d8 is a deuterated analog of 6-Hydroxy Buspirone, which is a major active metabolite of the anxiolytic drug Buspirone. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Buspirone and its metabolites . The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Buspirone-d8 involves the hydroxylation of Buspirone followed by the incorporation of deuterium atoms. One common method is the enzymatic resolution of racemic 6-acetoxybuspirone using L-amino acid acylase from Aspergillus melleus, which selectively hydrolyzes the (S)-enantiomer to produce (S)-6-Hydroxy Buspirone . The ®-enantiomer can then be converted to ®-6-Hydroxy Buspirone by acid hydrolysis. The deuterium atoms are introduced through a subsequent deuteration step.

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution and deuteration processes. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .

化学反应分析

Types of Reactions: 6-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted piperazine derivatives .

科学研究应用

Pharmacological Properties

6-Hydroxy buspirone-d8 exhibits significant affinity for the 5-HT1A serotonin receptor, similar to its parent compound, buspirone. This receptor interaction is crucial for its anxiolytic effects. The pharmacokinetics of this compound suggest enhanced bioavailability and prolonged action compared to buspirone, making it a candidate for therapeutic applications.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Plasma Clearance | 47.3 ml/min/kg |

| Volume of Distribution | 2.6 l/kg |

| Half-life | 1.2 hours |

| Bioavailability | 19% (higher than buspirone's 1.4%) |

These parameters indicate that this compound may provide a more sustained therapeutic effect due to its slower clearance from the bloodstream, potentially leading to improved patient compliance and reduced dosing frequency.

Clinical Applications

The clinical applications of this compound primarily revolve around its use in treating various psychiatric disorders:

- Anxiety Disorders : The compound is effective in managing generalized anxiety disorder and panic disorder, showing significant anxiolytic activity in preclinical models.

- Depression : It has been investigated for its antidepressant properties, particularly in patients who do not respond adequately to traditional treatments.

- Post-Traumatic Stress Disorder : Preliminary studies suggest efficacy in alleviating symptoms associated with PTSD.

- Obsessive-Compulsive Disorder : Research indicates potential benefits in reducing compulsive behaviors.

Case Studies and Research Findings

- Efficacy in Anxiety Disorders : A study demonstrated that administration of 6-hydroxy buspirone resulted in a statistically significant reduction in anxiety levels measured by ultrasonic vocalizations in rat models, suggesting its potential as an effective anxiolytic agent .

- Comparison with Buspirone : In a comparative study, this compound showed improved receptor specificity and reduced side effects compared to racemic buspirone. The R-enantiomer was noted for having less impact on locomotion, indicating a lower likelihood of sedation and dizziness .

- Long-term Effects : Research indicated that patients treated with formulations containing this compound exhibited sustained improvements in anxiety symptoms over extended periods, with fewer adverse effects reported than those associated with conventional treatments .

作用机制

The mechanism of action of 6-Hydroxy Buspirone-d8 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine 1A receptor. This interaction leads to the modulation of neurotransmitter release and contributes to the anxiolytic effects of Buspirone . The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a useful tool for studying its pharmacokinetics and metabolism .

相似化合物的比较

6-Hydroxy Buspirone: The non-deuterated form, which is also a major metabolite of Buspirone.

5-Hydroxy Buspirone: Another hydroxylated metabolite of Buspirone with similar pharmacological properties.

8-Hydroxy Buspirone: A less common metabolite with distinct pharmacokinetic properties.

Uniqueness: 6-Hydroxy Buspirone-d8 is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. This allows for precise tracking and quantification in pharmacokinetic studies, providing valuable insights into the metabolism and distribution of Buspirone and its metabolites .

生物活性

6-Hydroxy Buspirone-d8 is a deuterated form of 6-hydroxy buspirone, a significant active metabolite of buspirone, which is primarily utilized as an anxiolytic agent. This compound exhibits various biological activities that contribute to its pharmacological effects, particularly in the modulation of serotonin receptors. This article provides a comprehensive overview of the biological activity of this compound, including pharmacokinetics, receptor interactions, and relevant case studies.

Pharmacokinetics

The pharmacokinetics of 6-hydroxy buspirone have been extensively studied, revealing important characteristics that influence its efficacy:

- Bioavailability : 6-Hydroxy buspirone demonstrates higher bioavailability (approximately 19%) compared to buspirone (1.4%) due to its metabolic profile .

- Volume of Distribution : The volume of distribution for 6-hydroxy buspirone is approximately 2.6 L/kg in rats, similar to that of its parent compound .

- Half-Life : The half-life of 6-hydroxy buspirone is about 1.2 hours, indicating relatively rapid clearance from the body .

Receptor Interactions

This compound primarily acts on serotonin receptors, specifically the 5-HT1A receptor:

- Receptor Occupancy : Studies indicate that both buspirone and 6-hydroxy buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner, with effective concentrations (EC50) significantly lower in the dorsal raphe than in the hippocampus .

- Anxiolytic Effects : The compound has shown dose-dependent anxiolytic responses in animal models, particularly in tests measuring ultrasonic vocalizations in rat pups, which are indicative of anxiety levels .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 6-hydroxy buspirone:

- Animal Models : In preclinical studies involving C57BL/6N mice, administration of buspirone and its metabolites resulted in reduced anxiety and depression-like behaviors. Specifically, doses ranging from 1 to 5 mg/kg were effective in restoring gut microbiota diversity and reducing inflammatory markers in the brain and colon .

属性

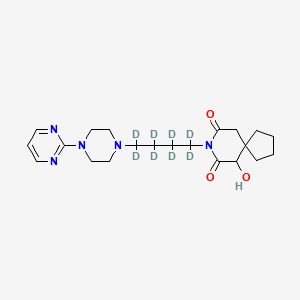

IUPAC Name |

10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-QGZHXTQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675925 | |

| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189644-16-3 | |

| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。